molecular formula C23H25N3O4 B11051607 1-(4-methoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}-1H-pyrrole-2,5-dione

1-(4-methoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}-1H-pyrrole-2,5-dione

Cat. No.: B11051607
M. Wt: 407.5 g/mol
InChI Key: WEHCBKLEJCDXPK-UHFFFAOYSA-N
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Description

3-[4-(4-METHOXYANILINO)PIPERIDINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with methoxyanilino and methoxyphenyl groups. Its chemical properties make it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[4-(4-METHOXYANILINO)PIPERIDINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of the pyrrole ring and subsequent substitution reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

3-[4-(4-METHOXYANILINO)PIPERIDINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[4-(4-METHOXYANILINO)PIPERIDINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 3-[4-(4-METHOXYANILINO)PIPERIDINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-[4-(4-METHOXYANILINO)PIPERIDINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE include other pyrrole derivatives and methoxyaniline-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of 3-[4-(4-METHOXYANILINO)PIPERIDINO]-1-(4-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE lies in its combination of methoxyanilino and methoxyphenyl groups, which confer distinct chemical and biological activities .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

3-[4-(4-methoxyanilino)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C23H25N3O4/c1-29-19-7-3-16(4-8-19)24-17-11-13-25(14-12-17)21-15-22(27)26(23(21)28)18-5-9-20(30-2)10-6-18/h3-10,15,17,24H,11-14H2,1-2H3

InChI Key

WEHCBKLEJCDXPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2CCN(CC2)C3=CC(=O)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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